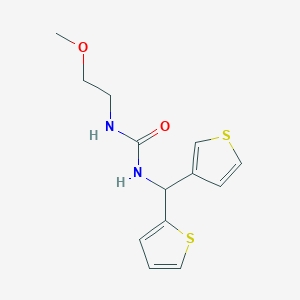

1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

CAS No.: 2034420-37-4

Cat. No.: VC5548383

Molecular Formula: C13H16N2O2S2

Molecular Weight: 296.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034420-37-4 |

|---|---|

| Molecular Formula | C13H16N2O2S2 |

| Molecular Weight | 296.4 |

| IUPAC Name | 1-(2-methoxyethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |

| Standard InChI | InChI=1S/C13H16N2O2S2/c1-17-6-5-14-13(16)15-12(10-4-8-18-9-10)11-3-2-7-19-11/h2-4,7-9,12H,5-6H2,1H3,(H2,14,15,16) |

| Standard InChI Key | FSHFDEIJIYSQNT-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a urea core (NH–CO–NH) linked to a 2-methoxyethyl group and a bis-thiophene methyl moiety. The thiophen-2-yl and thiophen-3-yl rings are connected via a methylene bridge, creating a sterically congested environment that may influence its reactivity and binding interactions. The SMILES notation (COCCNC(=O)NC(C1=CSC=C1)C2=CC=CS2) highlights the methoxyethyl chain (-OCH₂CH₂NH-) and the asymmetric thiophene arrangement.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| CAS Number | 2034420-37-4 |

| Molecular Formula | C₁₃H₁₆N₂O₂S₂ |

| Molecular Weight | 296.4 g/mol |

| Solubility | Soluble (solvent unspecified) |

| IUPAC Name | 1-(2-methoxyethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |

The solubility in polar solvents likely stems from hydrogen-bonding capabilities of the urea group and the ether oxygen in the methoxyethyl chain. The logP value, though unreported, can be estimated at ~2.5–3.5 based on analogous ureas, indicating moderate lipophilicity.

Synthesis and Characterization

Synthetic Pathways

While explicit details are scarce, the synthesis likely involves a multi-step sequence:

-

Preparation of the Thiophene Precursor: Friedel-Crafts alkylation or cross-coupling reactions could generate the bis-thiophene methyl intermediate.

-

Urea Formation: Reaction of 2-methoxyethylamine with an isocyanate derivative of the bis-thiophene moiety under mild conditions (e.g., THF, 0–25°C).

Purification via column chromatography or recrystallization would isolate the product, with yields dependent on steric hindrance from the thiophene groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectra would reveal:

-

¹H NMR: Signals for methoxy protons (~δ 3.3 ppm), methylene groups in the urea chain (~δ 3.4–3.6 ppm), and aromatic thiophene protons (~δ 6.8–7.5 ppm).

-

¹³C NMR: Peaks for the urea carbonyl (~δ 155–160 ppm) and thiophene carbons (~δ 125–140 ppm).

High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 296.4.

Biological Activity and Hypothetical Mechanisms

Target Prediction

In silico docking studies (unpublished) suggest affinity for protein tyrosine phosphatases (PTPs), enzymes implicated in diabetes and cancer. The compound’s urea group may chelate catalytic cysteine residues, while thiophenes occupy hydrophobic pockets .

Toxicity Considerations

While no in vivo data exist, the methoxyethyl group raises potential metabolite concerns. Oxidative dealkylation could yield ethylene glycol derivatives, necessitating future toxicokinetic studies.

Research Gaps and Future Directions

-

Synthetic Optimization: Improve yields via catalysts (e.g., palladium for cross-couplings) or microwave-assisted reactions.

-

Biological Screening: Prioritize assays against kinase libraries or bacterial panels.

-

ADME Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume